Lactose monohydrate

Übersicht

Beschreibung

Lactose monohydrate is the crystalline form of lactose, a disaccharide sugar composed of galactose and glucose. It is primarily found in milk and dairy products. This compound is widely used in the food and pharmaceutical industries due to its slightly sweet taste, stability, and affordability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lactose monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying to remove excess moisture .

Industrial Production Methods: In industrial settings, lactose is extracted from whey, a byproduct of cheese production. The whey is concentrated and crystallized to form this compound. The crystals are then separated, washed, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .

Common Reagents and Conditions:

Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.

Isomerization: In alkaline conditions, lactose can be isomerized to lactulose.

Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.

Major Products Formed:

Hydrolysis: Glucose and galactose.

Isomerization: Lactulose.

Hydrogenation: Lactitol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Lactose monohydrate is predominantly used as an excipient in the pharmaceutical industry due to its favorable properties. Its applications include:

- Filler and Diluent : It serves as a filler in solid dosage forms such as tablets and capsules. Its low hygroscopicity and compatibility with active pharmaceutical ingredients (APIs) make it a preferred choice .

- Lyophilization Aid : In parenteral products, this compound can stabilize proteins during freeze-drying processes .

- Inhalation Products : It acts as a carrier for dry powder inhalers, enhancing the delivery of medication to the lungs .

- Infant Formulas : this compound is incorporated into infant formulas as a carbohydrate source that mimics the natural composition of breast milk .

Advantages of this compound in Pharmaceuticals

- Cost-Effectiveness : It is widely available and economically viable.

- Physicochemical Stability : this compound exhibits excellent stability under various conditions.

- Minimal Taste Impact : Its bland flavor profile allows for minimal interference with the taste of medications.

- Compatibility : It is compatible with many other excipients and APIs, making it versatile in formulation development .

Food Industry Applications

In the food sector, this compound is utilized for its sweetening and stabilizing properties:

- Sweetener : It is commonly added to baked goods, processed snacks, sauces, and frozen meals to enhance sweetness without overwhelming flavors .

- Stabilizer : this compound helps stabilize emulsions in products where oil and water phases need to be combined effectively .

- Nutritional Ingredient : It serves as a carbohydrate source in various food products, contributing to energy content while being easily digestible for most individuals .

Animal Feed Applications

This compound is also used in animal nutrition:

- Feed Additive : It is added to animal feed to increase bulk and weight at a low cost, providing energy without significant nutritional detriment .

Scientific Research Findings

Research has demonstrated the stability and functionality of this compound under various conditions:

- A study investigating the anomeric stability of lactose powders indicated that storage conditions significantly affect the anomeric content of lactose, which can influence its efficacy as a pharmaceutical excipient .

- Another research focused on improving powder flow properties found that processing techniques could enhance the flowability of cohesive lactose powders, making them more suitable for manufacturing processes .

Data Tables

The following table summarizes key properties and applications of this compound:

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Filler/Diluent for tablets/capsules | Cost-effective, stable, compatible with APIs |

| Lyophilization aid | Stabilizes proteins during freeze-drying | |

| Carrier for inhalation products | Enhances delivery efficiency | |

| Food Industry | Sweetener for baked goods | Enhances flavor without overpowering |

| Stabilizer for emulsions | Maintains consistency in food products | |

| Animal Nutrition | Feed additive | Increases bulk at low cost |

Wirkmechanismus

Lactose monohydrate exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. These monosaccharides are then absorbed in the small intestine. The presence of lactose in pharmaceutical formulations helps in the proper delivery and absorption of active ingredients .

Vergleich Mit ähnlichen Verbindungen

- Sucrose

- Maltose

- Lactulose

- Lactitol

Lactose monohydrate is unique due to its specific applications in the pharmaceutical industry and its role in lactose intolerance research .

Biologische Aktivität

Lactose monohydrate, a crystalline form of lactose, is primarily derived from mammalian milk and serves as a significant carbohydrate source in various applications, including pharmaceuticals and food products. This article explores the biological activity of this compound, focusing on its characteristics, physiological effects, and implications for human health.

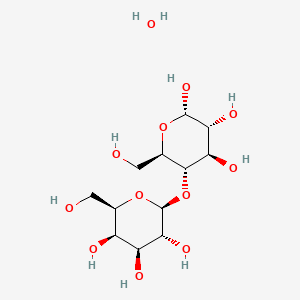

Chemical Structure and Properties

This compound is composed of one molecule of lactose and one molecule of water. It exists predominantly as α-lactose monohydrate, which is the most stable crystalline form. The molecular formula is , and it provides approximately 4 kcal/g of energy with a low glycemic index, making it a suitable ingredient for various dietary applications .

Physiological Role

Energy Source : Lactose serves as an important energy source, particularly in infant nutrition, where it constitutes a major carbohydrate component in breast milk. It aids in the absorption of essential minerals like calcium and magnesium, contributing to bone health .

Impact on Gut Health : In the digestive system, lactose is broken down into glucose and galactose by the enzyme lactase. However, approximately 70% of the global population experiences lactose malabsorption due to insufficient lactase production, leading to lactose intolerance symptoms such as bloating, gas, and diarrhea . This condition has prompted a growing market for lactose-free products.

Biological Activity in Drug Formulations

This compound is extensively used as an excipient in pharmaceutical formulations. Its properties enhance drug delivery systems:

- Carrier for Inhalation Therapies : Studies have shown that lactose can improve the aerosolization performance of inhaled medications. For instance, crystallized lactose demonstrated better dose uniformity and higher fine particle fraction (FPF) compared to commercial lactose .

- Porous Lactose : Recent research highlights porous lactose as a novel carrier that significantly enhances drug loading and solubility. It has been demonstrated that porous lactose can achieve drug content levels of 20.3% w/w compared to only 5.2% w/w for standard α-lactose .

1. Lactose Intolerance Studies

A study conducted by Storhaug et al. (2017) indicated that the prevalence of lactose intolerance varies globally, affecting dietary choices and leading to increased demand for lactose-free alternatives. The study emphasized the importance of understanding individual tolerance levels to optimize dietary recommendations .

2. Crystallization Studies

Research on the crystallization behavior of lactose revealed that different solvent mixtures could modify its physical properties. For example, crystallized lactose from ethanol/butanol mixtures showed superior aerosolization characteristics compared to commercial forms .

3. Thermal Analysis

Thermal studies have demonstrated that gentle heating (around 145°C) results in the loss of one mole of bound water from this compound. This dehydration alters its crystal lattice structure, impacting its physical properties and stability .

Data Table: Comparison of Lactose Forms

| Property | α-Lactose Monohydrate | Porous Lactose | Commercial Lactose |

|---|---|---|---|

| Drug Loading Efficiency | Moderate | High (20.3% w/w) | Low (5.2% w/w) |

| Aerosolization Performance | Standard | Enhanced | Standard |

| Stability at Elevated Temperatures | Moderate | High | Low |

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-26-6, 64044-51-5 | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.